
1,2-Benzenediamine, N,N'-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a 1,2-benzenediamine core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- can be synthesized through a multi-step process involving the reaction of 1,2-benzenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,2-benzenediamine, N,N’-bis(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
科学的研究の応用
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,2-Benzenediamine, N,N’-bis(phenylmethyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Benzenediamine: Lacks the benzyl groups and has different reactivity and applications.
1,2-Benzenediamine, N-phenyl-: Contains a single phenyl group attached to one of the nitrogen atoms.
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- is unique due to the presence of two benzyl groups, which significantly influence its chemical properties and reactivity. This structural feature makes it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
21443-66-3 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC名 |
1-N,2-N-dibenzylbenzene-1,2-diamine |
InChI |
InChI=1S/C20H20N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14,21-22H,15-16H2 |
InChIキー |
KVTYPAGEBUKXFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


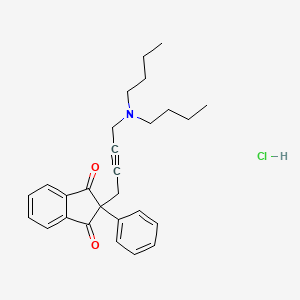

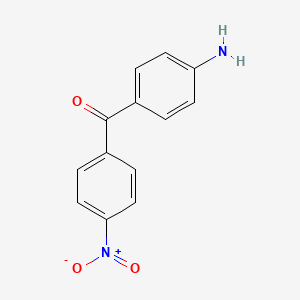
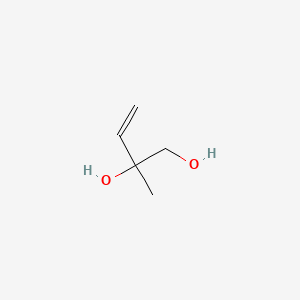
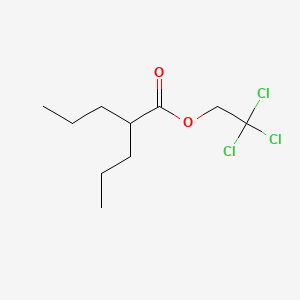

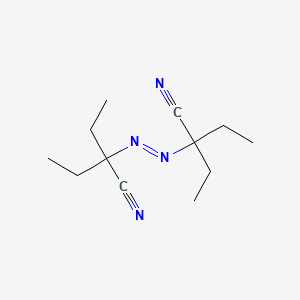





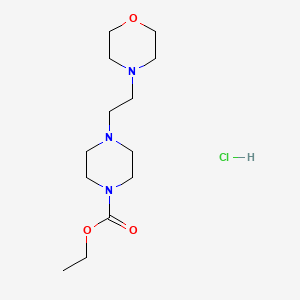
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
